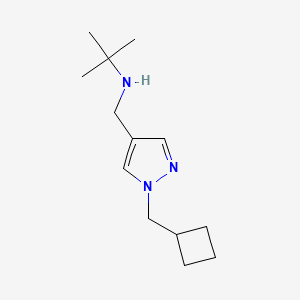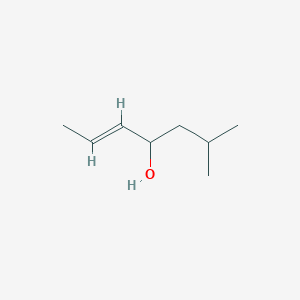
Rhynchophorol.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.
準備方法
Synthetic Routes and Reaction Conditions
Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.
化学反応の分析
Types of Reactions
Rhynchophorol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.
Major Products Formed
Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.
Reduction: 6-methylheptan-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Rhynchophorol has several scientific research applications:
作用機序
Rhynchophorol exerts its effects by acting as an aggregation pheromone. It is detected by specialized olfactory receptor neurons in the beetles, which respond to the presence of the pheromone and facilitate aggregation . The molecular targets include olfactory receptors that are tuned to detect rhynchophorol and other synergistic plant volatiles like acetoin and ethyl acetate . This interaction triggers behavioral responses that lead to the aggregation of beetles on host plants.
類似化合物との比較
Similar Compounds
Acetoin: A plant volatile that acts synergistically with rhynchophorol to enhance its pheromone activity.
Ethyl Acetate: Another plant volatile that works in synergy with rhynchophorol.
Uniqueness
Rhynchophorol is unique due to its specific role as an aggregation pheromone for Rhynchophorus palmarum beetles. Its ability to attract these beetles makes it a valuable tool in pest control strategies, particularly in agriculture . The combination of rhynchophorol with other plant volatiles like acetoin and ethyl acetate enhances its effectiveness, making it distinct from other pheromones .
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
(E)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |
InChIキー |
RQAFKZOPSRTJDU-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/C(CC(C)C)O |
正規SMILES |
CC=CC(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


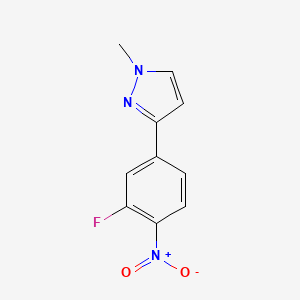
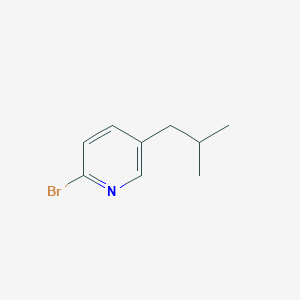
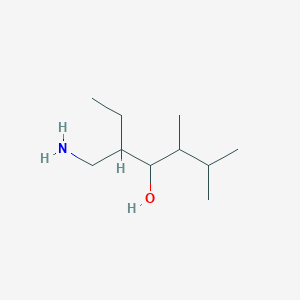
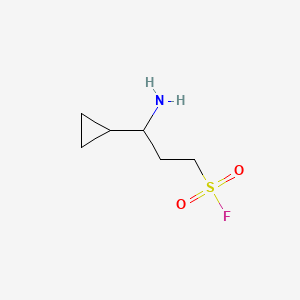
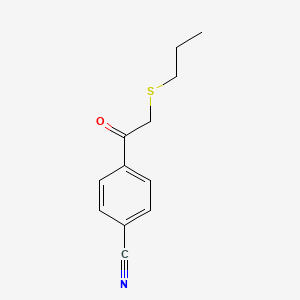


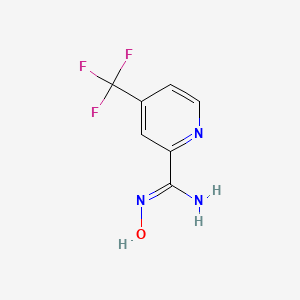
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
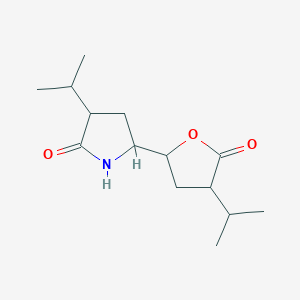

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
